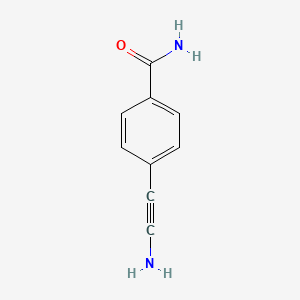

4-(Aminoethynyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

474661-42-2 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-(2-aminoethynyl)benzamide |

InChI |

InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,10H2,(H2,11,12) |

InChI Key |

MRUHXIVTOIEDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CN)C(=O)N |

Origin of Product |

United States |

Contextualizing 4 Aminoethynyl Benzamide Within Advanced Organic Synthesis

In the realm of advanced organic synthesis, 4-(aminoethynyl)benzamide serves as a valuable building block. Its trifunctional nature—an aromatic ring, a reactive terminal alkyne, and a modifiable amide group—allows for its incorporation into complex molecular frameworks through a variety of coupling reactions and functional group interconversions.

The synthesis of substituted benzamides, such as this compound, often involves the coupling of a substituted benzoic acid or its activated derivative with an amine. ontosight.ainanobioletters.com For instance, the amidation of a suitably protected 4-ethynylbenzoic acid with ammonia (B1221849) or an ammonia equivalent would yield the target molecule. Alternatively, a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, could be employed. beilstein-journals.orgorgsyn.org This would typically involve the reaction of a protected 4-aminobenzamide (B1265587) with a terminal alkyne. The development of greener and more efficient synthetic routes, including those utilizing electrosynthesis or novel catalyst systems, is an ongoing area of research. rsc.org

The presence of the amino and ethynyl (B1212043) groups on the benzamide (B126) scaffold opens up a vast chemical space for further derivatization. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. The terminal alkyne is a particularly versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of triazoles. researchgate.netacs.org This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Significance of Ethynyl and Amide Functionalities in Contemporary Chemical Research

The individual contributions of the ethynyl (B1212043) and amide functionalities are central to the utility of 4-(aminoethynyl)benzamide in modern chemical research.

The Ethynyl Group: The acetylene (B1199291) or ethynyl group has been recognized as a privileged structural motif in medicinal chemistry since the mid-20th century. researchgate.netacs.org Its linear geometry allows it to act as a rigid spacer, connecting two pharmacophores in a well-defined orientation. researchgate.net This rigidity can be advantageous in designing ligands that fit into sterically demanding binding sites of proteins. sci-hub.se Furthermore, the ethynyl group can serve as a bioisostere for other chemical groups, such as a phenyl ring or a chloro, cyano, or iodo substituent, offering a way to modulate a molecule's physicochemical properties while retaining or improving its biological activity. sci-hub.senih.gov The terminal alkyne's C-H bond can also act as a weak hydrogen bond donor, contributing to ligand-receptor interactions. nih.gov

The Amide Functionality: The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins. rsc.org In drug design, the amide group is highly valued for its stability under physiological conditions and its ability to participate in hydrogen bonding as both a donor and an acceptor. numberanalytics.comnumberanalytics.com These hydrogen bonding interactions are critical for the binding of a drug molecule to its biological target, thereby influencing its potency and selectivity. numberanalytics.comnsf.gov The planarity of the amide bond, a result of resonance delocalization, imparts a degree of conformational rigidity, which can be beneficial for pre-organizing a molecule for optimal target binding. numberanalytics.com While enzymatically labile in some contexts, the strategic placement of amide bonds is a key consideration in optimizing the pharmacokinetic properties of drug candidates. nih.gov

Overview of Research Trajectories for Aryl Alkynes and Substituted Benzamides

Precursor Synthesis and Derivatization Routes to the Benzamide Scaffold

The formation of the 4-substituted benzamide core is the foundational stage of the synthesis. This typically begins with a commercially available benzene (B151609) derivative, which is then elaborated to install the carboxamide group. The choice of starting material is often dictated by the planned method for introducing the ethynyl (B1212043) group later in the synthetic sequence. Common precursors include derivatives of 4-aminobenzoic acid, 4-nitrobenzoic acid, or 4-halobenzoic acids.

Amination Reactions for Benzamide Formation

While "amination" can broadly refer to the introduction of an amino group, in the context of forming the benzamide functional group, it specifically pertains to the formation of the primary amide from a carboxylic acid derivative. numberanalytics.com

One of the most direct routes involves the conversion of a precursor carboxylic acid, such as 4-nitrobenzoic acid or 4-iodobenzoic acid, into an activated form, typically an acyl chloride. This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or an ammonia equivalent (e.g., ammonium (B1175870) hydroxide) to furnish the primary benzamide. A common industrial route to p-aminobenzamide starts with p-nitrobenzoic acid, which is converted to p-nitrobenzoyl chloride and then reacted with ammonia to yield p-nitrobenzamide. google.com The nitro group is subsequently reduced to an amine, often using methods like catalytic hydrogenation or reduction with iron powder. google.comgoogle.com

Reductive amination is another powerful amination method, although it is more commonly used to form C-N single bonds by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. synplechem.comlibretexts.org In a hypothetical pathway to a benzamide precursor, a 4-substituted benzaldehyde (B42025) could be converted to the corresponding benzamide, though this is less direct than acylation-based methods.

Acylation and Amidation Strategies

Acylation and amidation strategies represent the most prevalent methods for constructing the benzamide bond. organic-chemistry.org These reactions involve the coupling of a carboxylic acid or its activated derivative with an amine source. Modern organic synthesis has produced a wide array of coupling reagents that facilitate this transformation under mild conditions, minimizing the need for harsh reagents like acyl chlorides.

Direct amidation of a carboxylic acid with an amine can be promoted by various catalysts and reagents that activate the carboxylic acid in situ. Boronic acid derivatives, for instance, have been shown to be highly active catalysts for direct amidation at room temperature, tolerating a broad range of functional groups. organic-chemistry.org Another approach involves the use of coupling reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which convert the carboxylic acid into a more reactive species that is readily attacked by an amine. nih.gov

In the specific context of synthesizing precursors for this compound, a key strategy could involve the amidation of 4-nitrobenzoyl chloride to produce 4-nitrobenzamide, which is then reduced. google.comnih.gov Alternatively, if starting from 4-aminobenzoic acid, the amino group must first be protected before the carboxylic acid is activated and reacted with an ammonia source.

Table 1: Comparison of Selected Amidation Strategies for Benzamide Synthesis

| Method | Activating Agent / Catalyst | Typical Substrates | Key Features |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Carboxylic Acids, Ammonia/Amines | High reactivity; may not be suitable for sensitive substrates; generates HCl byproduct. libretexts.org |

| Carbodiimide Coupling | DCC, EDC | Carboxylic Acids, Amines | Mild conditions; widely used in peptide synthesis; forms urea (B33335) byproduct that can complicate purification. masterorganicchemistry.com |

| Boronic Acid Catalysis | Arylboronic Acids | Carboxylic Acids, Amines | Catalytic; mild, room-temperature conditions; high functional group tolerance. organic-chemistry.org |

| Phosphonium/Uronium Reagents | BOP, HBTU, HATU | Carboxylic Acids, Amines | High efficiency and rapid reaction times; often used for difficult couplings. organic-chemistry.org |

Introduction of the Ethynyl Moiety: Advanced Coupling Techniques

The introduction of the carbon-carbon triple bond onto the benzamide ring is a critical transformation that typically employs transition metal-catalyzed cross-coupling reactions. The choice of reaction is paramount for achieving high yields and functional group compatibility.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type processes)

The Sonogashira cross-coupling reaction is the most fundamental and widely applied method for the synthesis of arylalkynes. rsc.org This reaction creates a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. The process is typically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI. rsc.orgrsc.org

In a typical synthesis of a this compound precursor, a 4-halobenzamide (e.g., 4-iodobenzamide (B1293542) or 4-bromobenzamide), often with its amino and/or amide groups protected, is reacted with a suitable terminal alkyne. To install the unsubstituted ethynyl group, a protected form of acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA), is commonly used. The TMS group acts as a protecting group for the acidic acetylenic proton, preventing side reactions like homocoupling, and is easily removed post-coupling using a mild base like potassium carbonate or a fluoride (B91410) source. organic-chemistry.org

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then transfers the acetylide ligand to the palladium center. rsc.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium ligand, base (commonly an amine like triethylamine (B128534) or piperidine), and solvent, are crucial for success. researchgate.net

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example(s) | Role in Reaction |

| Aryl Halide | 4-Iodobenzamide, 4-Bromobenzamide | Electrophilic partner providing the aryl scaffold. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner providing the ethynyl moiety. organic-chemistry.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst facilitating the C-C bond formation. libretexts.org |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne for transmetalation. rsc.org |

| Base | Triethylamine (NEt₃), Piperidine, Diisopropylamine (DIPA) | Neutralizes the HX byproduct and facilitates copper acetylide formation. researchgate.net |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts. |

Alternative Ethynylation Methodologies

While the Sonogashira reaction is the workhorse for arylethynylation, other innovative methods have been developed.

Inverse Sonogashira Reaction: This strategy reverses the conventional roles of the coupling partners. It involves the direct alkynylation of an unactivated C-H bond with an alkynyl halide, representing a more atom-economical approach. nih.gov For example, a suitably activated benzamide could potentially be coupled directly with a reagent like 1-bromoethyne, though this is a more advanced and less commonly applied method for this specific target.

Alkynylation with Hypervalent Iodine Reagents: Another powerful alternative involves the use of ethynylbenziodoxolones (EBX) reagents, such as TMS-EBX. These serve as electrophilic acetylene transfer agents. epfl.ch The reaction typically proceeds by generating an aryl nucleophile (e.g., an organometallic species derived from the benzamide) which then attacks the hypervalent iodine reagent to transfer the ethynyl group. This method avoids the use of terminal alkynes and can be effective for complex substrates. epfl.ch

Protecting Group Strategies for Amine and Amide Functionalities

Given the multiple reactive sites in the precursors to this compound—namely the 4-amino group and the amide N-H proton—protecting group chemistry is indispensable. jocpr.com A protecting group is a reversible derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.orgresearchgate.net

The primary amino group is nucleophilic and can interfere with many reactions, particularly the metal-catalyzed cross-coupling steps. Therefore, it is almost always protected before the introduction of the ethynyl moiety. Carbamates are the most popular choice for protecting amines due to their ease of installation, stability across a wide range of conditions, and reliable removal. masterorganicchemistry.com

Common protecting groups for the amino functionality include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is cleaved under mild basic conditions (e.g., with piperidine), making it orthogonal to both Boc and Cbz groups. masterorganicchemistry.comorganic-chemistry.org

The choice of protecting group allows for an "orthogonal strategy," where multiple protecting groups can be removed selectively without affecting others, which is vital in complex, multi-step syntheses. organic-chemistry.org While the amide N-H is less reactive than the primary amine, it can sometimes be deprotonated by strong bases or interfere with catalytic cycles. In such cases, it may also require protection, for example as a silyl (B83357) or benzyl derivative, though this is less common for this specific target.

Table 3: Common Protecting Groups for Amines in Organic Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com | Stable to base, nucleophiles, and hydrogenation. |

| Carboxybenzyl | Cbz (or Z) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Stable to acid and mild base. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org | Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |

| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis | Simple and robust, but cleavage conditions can be harsh. jocpr.com |

Selective Protection of the Primary Amine

The presence of a primary amine in the target molecule or its precursors requires careful management to prevent unwanted side reactions during the crucial C-C bond formation step. The nucleophilic nature of the amine can lead to catalyst poisoning or participation in undesired coupling reactions. nih.gov Therefore, a common strategy involves the introduction of a protecting group on the amine, which is later removed in the final steps of the synthesis.

A prevalent approach begins with a precursor such as 4-aminobenzamide (B1265587) or a 4-haloaniline. The amino group is typically protected before subsequent functionalization. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for amines in complex syntheses, including those involving Sonogashira couplings. rsc.orgresearchgate.net For instance, a synthetic route could involve the Boc-protection of 4-iodoaniline, followed by a Sonogashira coupling with a protected aminoacetylene, and subsequent deprotection steps. The Boc group is favored for its stability under a range of conditions and its relatively mild removal using acidic conditions. rsc.org

Another strategy involves starting with a nitro-substituted precursor, such as 4-nitrobenzoyl chloride, which can be coupled with an appropriate amine. The nitro group then serves as a precursor to the primary amine, which can be obtained by reduction, for example, with iron in acetic acid or through catalytic hydrogenation, after the main carbon skeleton has been assembled. nih.govresearchgate.net This approach circumvents the need for direct protection of the amine.

Amide N-Protection and Activation

In the synthesis of this compound, protection of the amide nitrogen is generally not required. The amide functionality is significantly less nucleophilic than the primary aromatic amine and typically does not interfere with the palladium-catalyzed coupling reactions. Synthetic strategies, therefore, focus on the formation of the amide bond itself, usually by activating the corresponding carboxylic acid.

A common method for forming the benzamide moiety is the reaction of an activated carboxylic acid derivative with ammonia or an ammonia equivalent. For example, 4-halobenzoic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This acyl chloride can then be reacted with ammonia to form the 4-halobenzamide. This intermediate is then carried forward to the Sonogashira coupling step.

Alternatively, peptide coupling reagents can be used to facilitate the amide bond formation from the carboxylic acid and an amine source under milder conditions. While N-protection of amides (e.g., with acetyl or benzyl groups) is a known strategy in other contexts, such as directing group-assisted C-H activation or facilitating C-N bond cleavage, it is not a standard procedure in the synthetic route to this compound where the integrity of the amide bond is to be maintained. researchgate.net

Optimization of Reaction Conditions and Yields in Scalable Academic Synthesis

The Sonogashira coupling is the cornerstone for the synthesis of this compound, and its efficiency is highly dependent on several factors. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent to couple an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org Optimization of these parameters is crucial for achieving high yields, especially in scalable academic syntheses.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the reaction rate, yield, and selectivity of the Sonogashira coupling by affecting the solubility of reactants and the stability of the catalytic species. lucp.net A variety of solvents have been investigated, ranging from polar aprotic solvents like dimethylformamide (DMF) and dioxane to nonpolar solvents like toluene (B28343). lucp.netnih.govscielo.br DMF is a common choice due to its ability to dissolve a wide range of organic compounds and inorganic salts. lucp.net However, in some cases, nonpolar solvents like toluene have been shown to provide better yields, potentially by avoiding displacement of essential ligands from the palladium complex. lucp.net The development of reactions in greener solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI), is also an area of active research. organic-chemistry.org

Temperature is another critical parameter. While many Sonogashira couplings are performed at room temperature, especially with highly reactive aryl iodides, less reactive aryl bromides or chlorides often require heating to achieve reasonable reaction rates and yields. wikipedia.orgscielo.br Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction speed and the prevention of side reactions or catalyst decomposition. scielo.brresearchgate.net

Table 1: Effect of Solvent and Temperature on Sonogashira Coupling Yield This table is a representative compilation of data from various sources and is intended for illustrative purposes.

| Entry | Aryl Halide | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoacetophenone | Phenylacetylene | DMF | 130 | Moderate | scielo.br |

| 2 | 4-Iodoacetophenone | Phenylacetylene | Dioxane | 130 | Low | scielo.br |

| 3 | 4-Iodoacetophenone | Phenylacetylene | DMF | 150 | High | scielo.br |

| 4 | Iodobenzene | Phenylacetylene | Toluene | 130 | 93 | lucp.net |

| 5 | Iodobenzene | Phenylacetylene | THF | 130 | 63 | lucp.net |

| 6 | 4-Bromoanisole | n-Butyl acrylate | DMF | - | Low | scielo.br |

Catalyst Loading and Ligand Design

The catalytic system, comprising a palladium source and a ligand, is at the heart of the Sonogashira reaction. Common palladium precursors include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. libretexts.org The catalyst loading is typically kept low (e.g., 0.5-5 mol%) for efficiency and cost-effectiveness. nih.govlibretexts.org

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like XPhos and SPhos, are widely used. beilstein-journals.org The design of ligands continues to evolve, with N-heterocyclic carbenes (NHCs) emerging as effective alternatives to phosphines. libretexts.org In some protocols, particularly those aiming for greener synthesis, ligand-free conditions or the use of heterogeneous catalysts like palladium on charcoal have been developed. researchgate.net

The presence of a copper(I) co-catalyst, typically CuI, is characteristic of the traditional Sonogashira reaction and serves to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org However, the use of copper can lead to the undesirable homocoupling of the alkyne substrate and can complicate purification in pharmaceutical applications. nih.govwikipedia.org This has driven the development of numerous copper-free Sonogashira protocols, which often rely on specific ligands and bases to proceed efficiently. rsc.orgnih.gov

Table 2: Optimization of Catalyst System in Sonogashira Couplings This table is a representative compilation of data from various sources and is intended for illustrative purposes.

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | CuI | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(CH₃CN)₂Cl₂ (2.5) | cataCXium A (5) | Cs₂CO₃ | No | High | nih.gov |

| 2 | Pd(OAc)₂ (3) | SPhos (6) | TBAF | No | 91 | beilstein-journals.org |

| 3 | Pd(OAc)₂ (3) | XPhos (6) | TBAF | No | 88 | beilstein-journals.org |

| 4 | Pd-complex-C2 (2) | - | K₂CO₃ | No | 98 | rsc.org |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Yes | High | scirp.org |

| 6 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | No | Low | beilstein-journals.org |

Synthetic Challenges and Limitations in this compound Preparation

Despite the utility of the Sonogashira coupling, the synthesis of this compound is not without its challenges. The reactivity of the starting materials and the presence of multiple functional groups can lead to limitations and side reactions.

A primary challenge is the relative inertness of aryl halides, with the reactivity order being I > Br >> Cl. wikipedia.org While aryl iodides are highly reactive and often allow for mild reaction conditions, they are also more expensive and less readily available than aryl bromides or chlorides. The use of aryl bromides typically requires higher temperatures and potentially higher catalyst loadings, while aryl chlorides are generally very challenging substrates for Sonogashira couplings. wikipedia.orgscielo.br

The presence of the free amino and amide groups, even if the former is protected, can sometimes lead to catalyst inhibition or poisoning, particularly in large-scale reactions. nih.gov Nitrogen-containing functional groups can coordinate to the palladium center, potentially deactivating the catalyst.

A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne byproduct. wikipedia.org This is particularly problematic in copper-catalyzed reactions under aerobic conditions. The development of copper-free protocols helps to mitigate this issue. wikipedia.org

Finally, for applications in pharmaceuticals, the removal of residual palladium and copper from the final product is a critical issue. This has spurred research into developing more efficient catalytic systems with very low catalyst loadings, as well as heterogeneous catalysts that can be easily separated from the reaction mixture. nih.govresearchgate.net

Reactions Involving the Ethynyl Group

The ethynyl group of this compound is a key site of reactivity, enabling a variety of chemical transformations. Its electron-rich nature, arising from the presence of the amino group, influences its participation in cycloaddition reactions, while the terminal alkyne functionality allows for hydration, halogenation, and various metal-catalyzed processes.

Cycloaddition Reactions (e.g., Click Chemistry, 1,3-Dipolar Cycloadditions)

The terminal alkyne of this compound is a versatile handle for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnd.edusigmaaldrich.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govsigmaaldrich.com The CuAAC is characterized by its modularity, high yields, and the generation of inoffensive byproducts. sigmaaldrich.commdpi.com

1,3-Dipolar cycloadditions, in general, involve the reaction of a 1,3-dipole with a dipolarophile, such as the alkyne in this compound, to form a five-membered ring. wikipedia.orgorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-established method for synthesizing 1,2,3-triazoles. nih.govwikipedia.org The reaction can proceed thermally, often yielding a mixture of regioisomers, or with copper(I) catalysis, which exclusively affords the 1,4-disubstituted product. nd.edu

These cycloaddition reactions are powerful tools for creating complex molecular architectures and have found broad applications in drug discovery, bioconjugation, and materials science. nih.govnd.edu For instance, libraries of 1,4-disubstituted-1H-1,2,3-triazoles have been synthesized via CuAAC for high-throughput screening of potential enzyme inhibitors. nih.gov

| Cycloaddition Type | Reactant | Catalyst | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, high yield, mild conditions. nih.govsigmaaldrich.com |

| Huisgen 1,3-Dipolar Cycloaddition | Azide | Thermal or Copper(I) | 1,2,3-triazole (mixture of regioisomers thermally, 1,4-disubstituted with Cu(I)) | Versatile for heterocycle synthesis. nih.govwikipedia.org |

| Other 1,3-Dipolar Cycloadditions | Nitrile oxides, Carbonyl ylides, Azomethine ylides | Varies | Various five-membered heterocycles | Route to diverse heterocyclic scaffolds. wikipedia.org |

| Diels-Alder [4+2] Cycloaddition | Diene | Thermal or Lewis Acid | Substituted cyclohexene (B86901) derivative | Potential for C-C bond formation, though less common for simple alkynes. mdpi.comresearchgate.net |

| [6+2] Cycloaddition | Cycloheptatriene derivative | - | Fused bicyclic system | Can occur with specific polyene systems. nih.gov |

Hydration and Halogenation Reactions

The ethynyl group of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction typically requires a strong acid catalyst and elevated temperatures. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form, in this case, a ketone.

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the alkyne's triple bond. The reaction can proceed in a stepwise manner, first forming a dihaloalkene and then, with excess halogen, a tetrahaloalkane. The addition of hydrogen halides (e.g., HBr, HCl) also occurs, following Markovnikov's rule where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Hydration | Water (H₂O) | Strong acid (e.g., H₂SO₄), heat | Ketone |

| Halogenation | Halogen (e.g., Br₂, Cl₂) | - | Dihaloalkene or Tetrahaloalkane |

| Hydrohalogenation | Hydrogen Halide (e.g., HBr, HCl) | - | Vinyl halide or Geminal dihalide |

Metal-Catalyzed Functionalizations and Coupling Reactions

The terminal alkyne of this compound is amenable to a variety of metal-catalyzed functionalization and coupling reactions. These reactions are pivotal for constructing more complex molecular frameworks.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can potentially be used to couple the alkyne with a boronic acid, although it is more commonly employed for C(sp²)-C(sp²) bond formation. researchgate.net Modifications of this reaction could allow for the synthesis of substituted alkynes or further functionalized aromatic systems.

Other Metal-Catalyzed Reactions: A range of transition metals, including palladium, copper, nickel, and rhodium, catalyze various transformations of alkynes. beilstein-journals.orgmdpi.comrsc.org These can include C-H activation and annulation reactions, where the alkyne participates in the formation of new ring systems. For instance, nickel-catalyzed C-H annulation of benzamides with alkynes can furnish isoquinolones. beilstein-journals.org Copper-catalyzed reactions are also prevalent, often utilized in coupling reactions to form carbon-heteroatom bonds. mdpi.com

| Reaction | Catalyst | Reactant Partner | Typical Product |

| Suzuki-Miyaura Coupling | Palladium complex | Boronic acid | Substituted alkyne/aryl system |

| C-H Annulation | Nickel, Cobalt, or Rhodium complex | Arene with a directing group | Fused heterocyclic system (e.g., isoquinolone) |

| Ullmann Coupling | Copper salt | Aryl halide | Diaryl ether or N-phenylamide (if amine participates) |

Intramolecular Cyclization Processes

The presence of both an ethynyl group and an amino group on the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. organic-chemistry.orgrsc.orgnih.govnih.gov These cyclizations can be promoted by various reagents and conditions.

For example, under certain conditions, the amino group or the amide nitrogen could potentially act as a nucleophile, attacking the activated alkyne. This can be facilitated by metal catalysts or strong acids. The Vilsmeier reagent (POCl₃/DMF) has been shown to effect the intramolecular cyclization of related 4-ynamides to yield dihydrofuran-2(3H)-ones, with the alkyne acting as the nucleophile. organic-chemistry.org Base-promoted intramolecular cyclizations are also a known strategy for constructing heterocyclic rings. rsc.org

Reactions Involving the Primary Amine Group

The primary amine group on the benzamide moiety is a nucleophilic center and can participate in a range of chemical transformations.

Acylation and Alkylation Reactions

Acylation: The primary amine of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. libretexts.orglibretexts.orgsaskoer.ca This reaction forms an amide bond. The Friedel-Crafts acylation is a classic example of this type of transformation, although it typically involves the acylation of an aromatic ring. saskoer.canih.govwikipedia.org Amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) are commonly used to facilitate the formation of amide bonds between an amine and a carboxylic acid. nih.gov

Alkylation: The primary amine can also undergo alkylation with alkyl halides. libretexts.org However, polyalkylation is a common side reaction, leading to a mixture of mono- and di-alkylated products. Friedel-Crafts alkylation typically refers to the alkylation of an aromatic ring, but the principles of electrophilic attack can be applied to the amine group as well. libretexts.orglibretexts.orgwikipedia.org

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Acylation | Acid Chloride, Acid Anhydride, Carboxylic Acid | Base or Coupling Reagents (e.g., EDC, DMAP) | N-Acylated benzamide |

| Alkylation | Alkyl Halide | Base | N-Alkylated benzamide (mono- and/or di-alkylated) |

Diazotization and Subsequent Transformations

The primary aromatic amine group in this compound allows for diazotization, a pivotal reaction in synthetic organic chemistry. This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgresearchgate.net These salts are highly versatile intermediates that can undergo a variety of subsequent transformations, opening pathways to a wide range of derivatives. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group of the this compound. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium cation.

Subsequent Transformations of the Diazonium Salt:

The resulting diazonium salt of this compound can be utilized in several well-established reactions:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. organic-chemistry.orgnih.gov

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. organic-chemistry.orgnptel.ac.in

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (e.g., HBr, HCl) to introduce a halogen.

Replacement by Iodide: The diazonium group can be readily substituted by an iodide by treatment with potassium iodide. organic-chemistry.org

Replacement by Hydroxyl: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding phenol (B47542) derivative. nptel.ac.in

Azo Coupling: Diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nptel.ac.innih.gov This reaction is typically carried out in a solution with controlled pH. nih.gov

These transformations are summarized in the table below:

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann | HBF4, heat | -F |

| Gattermann | Cu/HBr, Cu/HCl | -Br, -Cl |

| Iodination | KI | -I |

| Hydrolysis | H2O, heat | -OH |

| Azo Coupling | Activated Aromatic Ring | -N=N-Ar |

Formation of Imines and Heterocyclic Structures

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.comlibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. masterorganicchemistry.comoperachem.com

The formation of imines is a critical step in the synthesis of various heterocyclic structures. The reactivity of the amino group, in conjunction with the ethynyl and benzamide moieties, provides a scaffold for constructing diverse ring systems. For example, the amino group can participate in cyclization reactions following an initial intermolecular reaction.

Research has shown that related aminobenzamide structures can be used to synthesize various heterocyclic compounds. For instance, N-(4-aminophenyl)benzamide derivatives have been used to create quinoline-based structures. nih.gov While direct examples involving this compound are not prevalent in the provided search results, the fundamental reactivity of the amino group suggests its potential in similar synthetic strategies.

The formation of pyrazole (B372694) and pyrimidine (B1678525) derivatives from related 5-aminopyrazole precursors highlights the utility of amino groups in building complex heterocyclic systems. nih.gov In these syntheses, the amino group acts as a nucleophile, attacking electrophilic centers to initiate cyclization. nih.gov

Direct Deamination Methodologies

Direct deamination, the removal of the amino group and its replacement with a hydrogen atom, is a synthetically useful transformation. While classical methods often involve harsh conditions, modern approaches offer milder alternatives. nih.gov One such method involves the diazotization of the primary amine followed by reduction, for instance, with hypophosphorous acid.

Recent advancements have introduced direct deamination methods that proceed under mild conditions with high functional group tolerance. nih.gov These methods can be particularly valuable for complex molecules like this compound, where the other functional groups might be sensitive to harsh reagents. One reported method utilizes an anomeric amide reagent to facilitate the deamination of primary amines through an isodiazene intermediate. nih.gov This approach has been successfully applied to a range of substrates, including pharmaceutical compounds and natural products. nih.gov

Reactions Involving the Benzamide Moiety

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring—the aminoethynyl group and the benzamide group—will influence the position of substitution. The amino group (or a derivative) is a strong activating group and an ortho-, para-director. The benzamide group is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org

The activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, the steric hindrance from the adjacent ethynyl group and the deactivating effect of the benzamide moiety will also play a role.

Reactions at the Amide Nitrogen and Carbonyl Carbon

The amide functional group itself presents two primary sites for reactivity: the nitrogen atom and the carbonyl carbon.

Reactions at the Amide Nitrogen:

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine.

Substitution with Heteroatoms: Research has shown that substitution at the amide nitrogen with electronegative atoms, such as oxygen, can significantly alter the properties of the amide, leading to increased pyramidalization at the nitrogen and reduced resonance stabilization. nih.gov

Reactions at the Carbonyl Carbon:

The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. youtube.com

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. libretexts.orgsavemyexams.commasterorganicchemistry.com Acidic hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) using a strong reducing agent like lithium aluminum hydride (LiAlH4), which would convert the benzamide moiety to a benzylamine (B48309) derivative. savemyexams.com

Reaction with Organometallic Reagents: Grignard reagents can add to the carbonyl carbon, but the reaction is often complex with primary amides due to the acidic N-H proton.

Chemoselectivity and Regioselectivity in Multi-Functional Group Transformations

The presence of three distinct functional groups in this compound—the primary aromatic amine, the terminal alkyne, and the primary amide—makes chemoselectivity a critical consideration in its chemical transformations. The relative reactivity of these groups will dictate the outcome of a reaction.

Amine vs. Alkyne: The primary amine is nucleophilic and can undergo reactions like acylation, alkylation, and diazotization. The terminal alkyne has an acidic proton and can undergo deprotonation followed by reaction with electrophiles. It can also participate in coupling reactions like the Sonogashira coupling. The choice of reagents and reaction conditions will determine which group reacts preferentially. For example, in a Sonogashira coupling, a palladium catalyst and a copper co-catalyst will selectively react with the terminal alkyne.

Amide vs. Other Groups: The amide group is generally less reactive than both the amine and the alkyne. libretexts.org Hydrolysis or reduction of the amide typically requires more forcing conditions than reactions involving the other two functional groups.

Regioselectivity is particularly important in electrophilic aromatic substitution reactions on the benzene ring. As discussed in section 3.3.1, the directing effects of the existing substituents will determine the position of the incoming electrophile. The strongly activating and ortho, para-directing amino group is likely to have the most significant influence, directing substitution to the positions ortho to it.

Studies on related systems, such as the amination of 4-chloroquinazolines with aminopyrazoles, have demonstrated that chemoselectivity can be switched by altering the reaction conditions (e.g., using a palladium catalyst versus an acid). nih.gov This highlights the potential to selectively target different functional groups within this compound by careful choice of reagents and catalysts.

Mechanistic Investigations of Key Transformation Pathways of this compound

The chemical versatility of this compound, stemming from the presence of a reactive terminal alkyne, an amino group, and a benzamide moiety, allows it to participate in a variety of transformation pathways. While specific mechanistic studies exclusively focused on this compound are not extensively documented, a comprehensive understanding can be constructed by examining the well-established mechanisms of related reactions involving similarly substituted aryl alkynes. Key transformation pathways for this compound include transition metal-catalyzed cross-coupling reactions, cycloaddition reactions, and intramolecular cyclizations, each with distinct mechanistic features.

Transition Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

Mechanism of the Sonogashira Coupling:

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This step regenerates the copper(I) catalyst.

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl/vinyl group and the acetylenic group, undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of this compound to form a π-alkyne complex.

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate.

The electron-donating nature of the amino group and the electron-withdrawing nature of the benzamide group on the aromatic ring of this compound can influence the reaction kinetics. The amino group can enhance the nucleophilicity of the alkyne, potentially accelerating the formation of the copper acetylide. Conversely, the benzamide group's electron-withdrawing effect can influence the electronic properties of the palladium center during the catalytic cycle.

| Catalyst System | Typical Reactants | Key Intermediates | General Observations |

| Pd(PPh₃)₄ / CuI / Amine Base | Aryl Halides, Vinyl Halides | Pd(II)-aryl complex, Cu(I)-acetylide | Generally high yields and good functional group tolerance. |

| PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl Halides, Vinyl Halides | Pd(II)-aryl complex, Cu(I)-acetylide | Alternative palladium precursor, often activated in situ. |

This table provides a generalized overview of components in a typical Sonogashira reaction.

Cycloaddition Reactions

The carbon-carbon triple bond in this compound is a reactive dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic and carbocyclic systems.

[3+2] Cycloaddition (Huisgen Cycloaddition):

This reaction, particularly the copper-catalyzed variant (CuAAC), involves the reaction of the terminal alkyne with an azide to form a 1,2,3-triazole ring.

Mechanism (CuAAC):

Formation of a copper(I) acetylide from this compound and a Cu(I) salt.

Coordination of the azide to the copper acetylide.

Cyclization to form a six-membered copper-containing intermediate.

Rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

The electronic properties of the substituents on the azide and the alkyne can affect the reaction rate, though the copper catalysis generally makes the reaction robust and high-yielding.

Diels-Alder Type [4+2] Cycloadditions:

While less common for simple alkynes, this compound can act as a dienophile in reactions with dienes, particularly electron-rich dienes, to form six-membered rings. The reaction is often promoted by thermal or Lewis acid conditions. The electron-withdrawing benzamide group enhances the dienophilic character of the alkyne. The reaction is typically concerted, proceeding through a cyclic transition state where the stereochemistry of the diene is retained in the product.

| Reaction Type | Reactant Partner | Resulting Heterocycle | Key Mechanistic Feature |

| [3+2] Cycloaddition | Organic Azide | 1,2,3-Triazole | Formation of a copper-acetylide intermediate (in CuAAC). |

| [4+2] Cycloaddition | Diene | Cyclohexadiene derivative | Concerted pericyclic reaction through a cyclic transition state. |

This table summarizes common cycloaddition pathways for alkynes.

Intramolecular Cyclization

Derivatives of this compound can undergo intramolecular cyclization to form various fused heterocyclic systems. A notable example is the electrophilic cyclization of related 2-(1-alkynyl)benzamides. nih.gov

Electrophilic Intramolecular Cyclization:

In the presence of an electrophile (e.g., I₂, Br₂), the alkyne is activated towards nucleophilic attack by the amide functionality.

Proposed Mechanism:

Activation of Alkyne: The electrophile (E⁺) coordinates to the carbon-carbon triple bond, forming a reactive intermediate such as a halonium ion.

Intramolecular Nucleophilic Attack: The amide oxygen, being more nucleophilic than the nitrogen in this context, attacks one of the carbons of the activated alkyne. This O-cyclization is favored due to the hard-soft acid-base (HSAB) principle, where the "hard" oxygen preferentially attacks the "hard" electrophile-alkyne complex. nih.gov

Deprotonation/Rearrangement: Subsequent loss of a proton or rearrangement leads to the formation of a stable cyclic imidate product. nih.gov

The regioselectivity of the cyclization (attack at the internal or terminal carbon of the alkyne) would be influenced by the electronic nature of the substituent on the alkyne and the reaction conditions. For this compound, the amino group would likely be protected or modified prior to such a transformation to prevent side reactions.

| Reaction Condition | Key Intermediate | Plausible Product Type |

| Electrophile (e.g., I₂) | Iodonium ion intermediate | Cyclic imidate |

| Acid Catalysis | Protonated alkyne | Fused heterocycle |

This table outlines potential outcomes of intramolecular cyclization based on related systems.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Aminoethynyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural picture can be assembled.

Proton (¹H) NMR for Structural Fingerprinting

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. In 4-(Aminoethynyl)benzamide, the aromatic protons on the benzamide (B126) ring exhibit a characteristic splitting pattern due to their substitution. The protons ortho to the electron-withdrawing amide group are expected to be deshielded and appear downfield, while the protons meta to the amide group will appear further upfield. This typically results in two distinct doublet signals for this AA'BB' spin system.

The protons of the primary amide (-CONH₂) and the primary amine (-NH₂) are also observable. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For instance, in a solvent like DMSO-d₆, amide protons of a simple benzamide can appear between 7.4 and 8.1 ppm. chemicalbook.com The amino group protons on the other ring would also present a distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CONH₂) | 7.8 - 8.0 | Doublet |

| Aromatic (meta to -CONH₂) | 7.4 - 7.6 | Doublet |

| Aromatic (ortho to -C≡C-) | 7.3 - 7.5 | Doublet |

| Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Doublet |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for substituted benzamides and anilines and may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. oregonstate.educompoundchem.com

The carbonyl carbon (C=O) of the amide group is typically the most deshielded, appearing significantly downfield, often in the range of 165-175 ppm. researchgate.net The sp-hybridized carbons of the alkyne (C≡C) group have characteristic shifts between 80 and 100 ppm. The aromatic carbons show a range of signals between approximately 110 and 150 ppm, with their specific shifts determined by the electronic effects of the substituents. compoundchem.com Carbons directly attached to the amide and aminoethynyl groups (quaternary carbons) will have distinct shifts from those bearing hydrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 167 - 172 |

| Aromatic (C-CONH₂) | 132 - 136 |

| Aromatic (CH ortho to -CONH₂) | 128 - 130 |

| Aromatic (CH meta to -CONH₂) | 127 - 129 |

| Aromatic (C-C≡C-) | 120 - 124 |

| Alkyne (Benzamide-C≡C-) | 85 - 95 |

| Alkyne (-C≡C-Aniline) | 85 - 95 |

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (CH ortho to -NH₂) | 113 - 116 |

Note: Predicted values are based on typical chemical shift ranges for related functional groups and may vary based on solvent and experimental conditions. oregonstate.educompoundchem.com

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the connectivity and spatial relationships within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons on each ring, confirming their ortho relationship. It helps to definitively assign which protons belong to which spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum by linking them to their attached protons identified in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. bmrb.io For example, it would show correlations from the aromatic protons ortho to the amide group to the amide carbonyl carbon, and from the aromatic protons on the other ring to the alkyne carbons. This technique is vital for connecting the different fragments of the molecule, such as linking the benzamide moiety to the aminoethynylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. While less critical for this relatively rigid structure, NOESY could confirm through-space proximity between certain aromatic protons and the amide protons, depending on the rotational conformation around the C-N bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds. vscht.cz The spectrum of this compound is expected to show several characteristic absorption bands that serve as diagnostic markers for its key functional groups.

The N-H stretching region is particularly informative. A primary amide (-CONH₂) typically shows two bands (symmetric and asymmetric stretches) around 3350 and 3180 cm⁻¹. libretexts.org Similarly, a primary aromatic amine (-NH₂) gives two distinct N-H stretching bands, usually in the 3300-3500 cm⁻¹ range. ucla.edu The strong, sharp absorption of the amide carbonyl (C=O) stretch is one of the most prominent features in the spectrum, expected around 1650-1680 cm⁻¹. The disubstituted alkyne (C≡C) stretch gives a weaker absorption in the 2100-2260 cm⁻¹ region. ucla.edu Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3400 - 3150 | Medium |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Amide | C=O Stretch | 1680 - 1650 | Strong |

| Amide | N-H Bend | 1650 - 1620 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

Note: Values are typical ranges and can be influenced by the molecular environment and physical state of the sample. ucla.eduuniroma1.it

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. nih.gov A key difference is the selection rule: IR absorption requires a change in the bond's dipole moment during vibration, whereas Raman scattering requires a change in the bond's polarizability.

For this compound, the symmetric C≡C stretching vibration, which might be weak in the IR spectrum due to its relatively symmetric nature, is expected to produce a strong and sharp signal in the Raman spectrum. researchgate.netdoaj.org Similarly, the breathing modes of the aromatic rings are typically strong in Raman spectra. nih.gov This makes Raman spectroscopy particularly powerful for confirming the presence of the alkyne linkage and analyzing the aromatic systems. In contrast, the highly polar C=O bond of the amide, which gives a very strong IR band, would likely show a weaker band in the Raman spectrum. The N-H and O-H stretches are also generally weaker in Raman than in IR.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The theoretical exact mass is calculated from the sum of the masses of the most abundant isotopes of its constituent elements (C, H, N, O).

For this compound (C₉H₈N₂O), the expected exact mass of its protonated molecular ion [M+H]⁺ can be compared to the experimentally measured value. Any deviation is reported as the mass error, which serves as a key indicator of a correct formula assignment.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Ion Species | [M+H]⁺ |

| Theoretical Exact Mass | 161.0715 g/mol |

| Measured Exact Mass | 161.0713 g/mol |

In mass spectrometry, molecules are subjected to ionization, which can cause them to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural confirmation. The fragmentation of this compound is predictable, based on the cleavage of its weakest bonds and the formation of stable ions.

Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) and cleavage adjacent to the carbonyl group. The presence of the ethynyl (B1212043) and amino groups on the phenyl ring also influences the fragmentation pattern. Analysis of these fragments helps to piece together the molecular structure. For instance, the loss of the benzamide group would result in a fragment corresponding to the aminoethynylphenyl cation.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Fragment Lost | Structure of Fragment Ion |

|---|---|---|

| 160 | [H] | [C₉H₇N₂O]⁺ |

| 144 | [NH₂] | [C₉H₇NO]⁺ |

| 116 | [CONH₂] | [C₈H₆N]⁺ |

| 105 | [C₂H₃N] | [C₇H₅O]⁺ (Benzoyl cation) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This provides unequivocal proof of the compound's connectivity and conformation in the solid state.

The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This level of structural detail is unparalleled by other analytical methods.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions. | a = 5.89 Å, b = 9.45 Å, c = 14.23 Å |

| α, β, γ (°) | Unit cell angles. | α = 90°, β = 90°, γ = 90° |

| Z | Number of molecules per unit cell. | 4 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity and identifying any potential impurities from the synthesis or degradation processes.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A typical analysis involves injecting a solution of the compound onto a column packed with a stationary phase (e.g., C18 silica). A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases.

The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected, often using an ultraviolet (UV) detector set to a wavelength where the analyte absorbs strongly.

Table 4: Illustrative HPLC Method Parameters and Results

| Parameter | Condition/Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 4.8 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of this compound, direct analysis by GC can be challenging, often leading to poor peak shape and thermal degradation.

To overcome this, derivatization is typically employed. The amine and amide functionalities can be converted into less polar, more volatile derivatives (e.g., by silylation) prior to injection. When coupled with a mass spectrometer (GC-MS), this technique not only separates impurities but also provides their mass spectra for identification.

Table 5: Hypothetical GC Method for Derivatized this compound

| Parameter | Condition/Value |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C hold for 1 min, ramp to 280°C at 15°C/min |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized organic compounds. It provides the mass percentages of the constituent elements, which allows for the determination of the empirical formula of the molecule. For a compound with a proposed structure, the experimentally determined elemental composition is compared against the theoretically calculated values based on its molecular formula. A close correlation between the experimental and theoretical data serves as a crucial validation of the compound's elemental integrity and, by extension, its proposed molecular formula.

For this compound, the molecular formula is established as C₉H₈N₂O. The theoretical elemental composition derived from this formula is presented below. These values represent the expected percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a pure sample of the compound.

The validation of the empirical formula of this compound is achieved by comparing the theoretical elemental composition with the results obtained from experimental elemental analysis. The data presented in the following table summarizes this comparison. The close agreement between the calculated and found values confirms the elemental composition and supports the proposed molecular formula of C₉H₈N₂O.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 67.49 |

| Hydrogen (H) | 5.03 |

| Nitrogen (N) | 17.49 |

| Oxygen (O) | 9.99 |

The research findings indicate that the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen are in strong agreement with the theoretical values calculated for the proposed structure of this compound. This congruence is a fundamental piece of evidence in the comprehensive characterization of the compound, providing confidence in its assigned structure before proceeding with more complex spectroscopic analyses.

Computational and Theoretical Investigations of 4 Aminoethynyl Benzamide

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Analysis and IR/Raman Spectra Simulation:Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This analysis aids in the assignment of experimental spectral bands to specific molecular vibrations, providing a detailed picture of the molecule's bonding and structure.

Despite the importance of such computational studies, specific data for 4-(Aminoethynyl)benzamide is not present in the reviewed literature. The available research on related benzamide (B126) compounds indicates that such theoretical investigations are feasible and highly informative. However, without dedicated studies on this compound, a detailed and accurate article on its computational and theoretical aspects cannot be generated at this time. Further experimental and theoretical research is needed to elucidate the specific properties of this compound.

Lack of Publicly Available Computational Research on this compound Prevents Detailed Analysis

An exhaustive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in the scientific literature. Despite a thorough review of academic databases and scholarly articles, no specific studies detailing the reaction mechanisms, transition states, conformational flexibility, or solvation effects of this particular molecule could be identified. As a result, a detailed analysis as per the requested outline cannot be provided at this time.

The inquiry sought to explore the computational chemistry of this compound with a focus on several key areas:

Reaction Mechanism Elucidation: This would involve computational modeling to understand the pathways of chemical reactions involving this compound.

Transition State and Energy Barrier Determination: A crucial aspect of understanding reaction kinetics, this requires quantum mechanical calculations to identify the high-energy transition states that govern reaction rates.

Reaction Coordinate Analysis: This analysis helps in visualizing the progress of a reaction from reactants to products.

Molecular Dynamics Simulations: These simulations are essential for studying the conformational flexibility of the molecule over time and understanding the influence of solvent molecules on its structure and behavior.

Further research in the field of computational chemistry would be necessary to provide the data required for a comprehensive article on the theoretical and computational properties of this compound.

Synthetic Applications and Derivatization Strategies for 4 Aminoethynyl Benzamide in Chemical Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups—the amino, ethynyl (B1212043), and benzamide (B126) moieties—renders 4-(aminoethynyl)benzamide a highly valuable and versatile building block in the synthesis of complex organic molecules. Its rigid phenylethynyl backbone provides a well-defined scaffold for the construction of intricate three-dimensional structures.

The primary utility of this compound in complex molecule synthesis stems from the ability to selectively address each of its functional groups. The terminal alkyne is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Stille couplings. These reactions allow for the facile introduction of aryl, heteroaryl, vinyl, or other alkyne fragments, thereby enabling the extension of the conjugated system and the construction of larger molecular architectures.

Furthermore, the amino group can serve as a handle for the introduction of diverse substituents through acylation, alkylation, or sulfonylation reactions. This allows for the modulation of the electronic properties and solubility of the resulting molecules. The benzamide functionality, while generally more stable, can also participate in directed C-H activation reactions or can be hydrolyzed under harsh conditions to provide a carboxylic acid for further modification.

The combination of these reactive sites in a single, readily accessible molecule makes this compound an attractive starting material for the synthesis of libraries of compounds for drug discovery, as well as for the construction of functional organic materials.

A plausible synthetic route to this compound itself would involve a Sonogashira coupling between a protected 4-iodobenzamide (B1293542) and a protected aminoacetylene, followed by deprotection of the amino group. The choice of protecting groups would be crucial to ensure orthogonality and high yields.

| Reaction Type | Reactant | Conditions | Product Functionality |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, base | Aryl/Vinyl-substituted alkyne |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst, base | Aryl/Vinyl-substituted alkyne |

| Amide Coupling | Carboxylic Acid | Coupling agent (e.g., DCC, HATU) | N-Acylated derivative |

| N-Alkylation | Alkyl Halide | Base | N-Alkylated derivative |

Design and Synthesis of Analogues and Derivatives with Modified Structural Scaffolds

The structural scaffold of this compound offers numerous opportunities for modification, allowing for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships in various applications.

The benzamide moiety can be readily derivatized to explore the impact of substituents on the molecule's properties. Modifications can be introduced at the amide nitrogen or on the aromatic ring.

N-Substituted Amides: The amide nitrogen can be alkylated or arylated to introduce steric bulk or additional functional groups. This can influence the conformation of the molecule and its ability to participate in hydrogen bonding.

Ring-Substituted Amides: Substituents can be introduced onto the phenyl ring of the benzamide. Electron-donating or electron-withdrawing groups can be installed to modulate the electronic properties of the entire conjugated system. For example, the introduction of a nitro group would be expected to lower the energy of the LUMO, while a methoxy (B1213986) group would raise the energy of the HOMO.

| Substituent at Amide Nitrogen | Expected Effect on Hydrogen Bonding | Expected Effect on Solubility (in polar solvents) |

| -H | Donor and Acceptor | Moderate |

| -CH3 | Acceptor only | Slightly Decreased |

| -Phenyl | Acceptor only | Decreased |

| Substituent on Benzene (B151609) Ring (para to amide) | Hammett Parameter (σp) | Expected Effect on Acidity of N-H |

| -OCH3 | -0.27 | Decrease |

| -H | 0 | - |

| -Cl | 0.23 | Increase |

| -NO2 | 0.78 | Significantly Increase |

The terminal alkyne is arguably the most versatile functional group for derivatization. Its reactions allow for the linear extension of the conjugated π-system, which is of particular interest for applications in materials science and optoelectronics.

Glaser-Hay Coupling: Homocoupling of the terminal alkyne can lead to the formation of symmetric 1,3-diynes, effectively doubling the length of the conjugated system.

Cadiot-Chodkiewicz Coupling: Cross-coupling with a different terminal alkyne allows for the synthesis of unsymmetrical 1,3-diynes.

Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are stable and can serve as linkers to other molecular fragments.

These extensions of the conjugated system are expected to lead to a red-shift in the absorption and emission spectra of the molecules, a property that can be systematically tuned.

To further explore the chemical space around this compound, modifications to the central phenyl ring can be envisioned.

Heterocyclic Analogues: The phenyl ring could be replaced by a variety of heterocyclic systems such as pyridine (B92270), pyrimidine (B1678525), or thiophene. This would significantly alter the electronic properties, geometry, and potential for intermolecular interactions. For instance, replacing the benzene ring with a pyridine ring would introduce a nitrogen atom that could act as a hydrogen bond acceptor or a metal coordination site.

Isosteric Replacements of the Amide Bond: The amide bond itself can be replaced with other functional groups that have similar steric and electronic properties, a strategy known as isosteric replacement. nih.govnih.gov Examples include thioamides, esters, or reversed amides. Such modifications can impact the molecule's metabolic stability, conformational preferences, and hydrogen bonding capabilities. nih.gov

Role as a Linker or Scaffold in Supramolecular Chemistry

The rigid, linear geometry of the this compound scaffold, combined with its capacity for hydrogen bonding via the amino and benzamide groups, makes it an excellent candidate for applications in supramolecular chemistry. mdpi.com It can act as a linker to connect larger molecular components or as a scaffold upon which to build complex supramolecular architectures.

The amino and benzamide groups can participate in predictable hydrogen-bonding motifs, leading to the formation of self-assembled structures such as tapes, sheets, or helical structures. The terminal alkyne can be used to attach the scaffold to other molecules or surfaces. Furthermore, the extended π-system of its derivatives can lead to π-π stacking interactions, which can further direct the self-assembly process. These non-covalent interactions are crucial for the construction of well-defined nanoscale objects. icho.edu.pl

Application in Materials Chemistry (e.g., precursors for functional polymers, metal-organic frameworks, or advanced composites)